![molecular formula C12H10FNO3S B2728468 4-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine CAS No. 2411239-20-6](/img/structure/B2728468.png)
4-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine is a chemical compound that has been widely studied for its potential applications in scientific research. It is a pyridine derivative with a fluorosulfonyloxyphenylmethyl group attached to the nitrogen atom. This compound has shown promise as a tool for investigating various biological processes and has been used in a number of research studies.
Mecanismo De Acción
The mechanism of action of 4-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine is not fully understood. However, it is thought to act as a modulator of ion channels and GPCRs. It has been shown to interact with specific binding sites on these proteins, leading to changes in their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine are varied and depend on the specific biological system being studied. In studies of ion channels, this compound has been shown to alter the activity of these channels, leading to changes in cellular signaling and function. In studies of GPCRs, this compound has been shown to modulate the activity of these receptors, leading to changes in cellular signaling and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine in lab experiments is its specificity for certain ion channels and GPCRs. This allows researchers to investigate the function of these proteins in a more targeted manner. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities.
One limitation of using 4-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make interpretation of results more difficult.
Direcciones Futuras
There are several future directions for research involving 4-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine. One area of interest is in the development of more specific modulators of ion channels and GPCRs. Additionally, this compound could be used in studies of other biological systems, such as enzymes or transporters. Finally, further investigation into the mechanism of action of this compound could provide insight into the function of ion channels and GPCRs.
Métodos De Síntesis
The synthesis of 4-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine involves several steps. One common method involves the reaction of 4-chloromethylpyridine with sodium fluoride in the presence of a base. The resulting intermediate is then treated with a sulfonyl chloride to yield the final product. Other methods involve the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
4-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine has been used in a variety of scientific research applications. One area of research where this compound has shown promise is in the study of ion channels. It has been used as a tool for investigating the function of various ion channels, including the transient receptor potential (TRP) channels. Additionally, this compound has been used in studies of G protein-coupled receptors (GPCRs) and has been shown to modulate the activity of certain GPCRs.
Propiedades
IUPAC Name |
4-[(4-fluorosulfonyloxyphenyl)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3S/c13-18(15,16)17-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWPWJRXYOSHIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



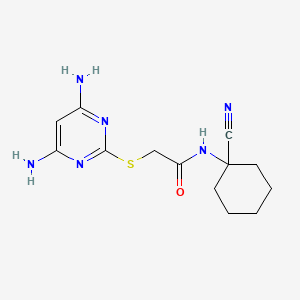

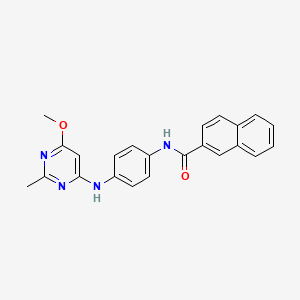
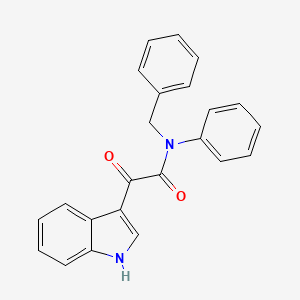

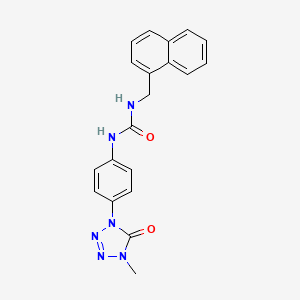
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2728397.png)
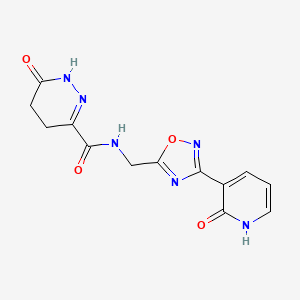
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromopyridin-3-yl)methanone](/img/structure/B2728403.png)
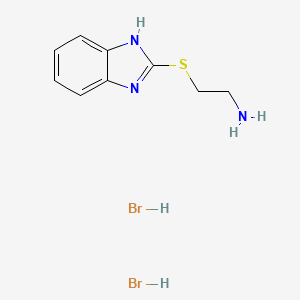
![3-(3,4-dimethylphenyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2728406.png)
